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molecular formula C9H12N2O2S B8620046 N-[2-(Methylsulfanyl)ethyl]-4-nitroaniline CAS No. 129473-85-4

N-[2-(Methylsulfanyl)ethyl]-4-nitroaniline

Cat. No. B8620046
M. Wt: 212.27 g/mol
InChI Key: LLPICLYEWBPLSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04979961

Procedure details

A solution of 0.4 mole of sodium hydroxide in 100 ml of water is added dropwise at 30° C. to a solution of 0.4 mole (45.4 g) of 2-aminoethanethiol hydrochloride and 0.4 mole (56.8 g) of methyl iodide in 100 ml of water. After a further hour of stirring at 40° C., 0.15 mole (21.2 g) of 4-fluoronitrobenzene and 42 ml of triethylamine are added.
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
45.4 g
Type
reactant
Reaction Step One
Quantity
56.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl.[NH2:4][CH2:5][CH2:6][SH:7].[CH3:8]I.F[C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=1>O.C(N(CC)CC)C>[N+:17]([C:14]1[CH:15]=[CH:16][C:11]([NH:4][CH2:5][CH2:6][S:7][CH3:8])=[CH:12][CH:13]=1)([O-:19])=[O:18] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0.4 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
45.4 g
Type
reactant
Smiles
Cl.NCCS
Name
Quantity
56.8 g
Type
reactant
Smiles
CI
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
21.2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
42 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
After a further hour of stirring at 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(NCCSC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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